molecular formula C12H10O4 B1199467 2,2',3-Trihydroxydiphenyl ether CAS No. 128292-53-5

2,2',3-Trihydroxydiphenyl ether

Cat. No.: B1199467
CAS No.: 128292-53-5
M. Wt: 218.2 g/mol
InChI Key: XEAZDMSYJLCYDK-UHFFFAOYSA-N
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Description

2,2',3-Trihydroxydiphenyl ether (: Available upon inquiry

Properties

CAS No.

128292-53-5

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

IUPAC Name

3-(2-hydroxyphenoxy)benzene-1,2-diol

InChI

InChI=1S/C12H10O4/c13-8-4-1-2-6-10(8)16-11-7-3-5-9(14)12(11)15/h1-7,13-15H

InChI Key

XEAZDMSYJLCYDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)OC2=CC=CC(=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=CC(=C2O)O

Other CAS No.

128292-53-5

Origin of Product

United States

Scientific Research Applications

Environmental Applications

1. Biodegradation of Pollutants

One of the prominent applications of 2,2',3-trihydroxydiphenyl ether is its role in the biodegradation of chlorinated organic compounds. Studies have shown that specific bacterial strains can metabolize polychlorinated dioxins into less harmful substances through pathways involving trihydroxydiphenyl ethers. For instance, Sphingomonas species have been identified as effective in degrading hexachlorodibenzo-p-dioxins via trihydroxydiphenyl ether intermediates .

Table 1: Bacterial Strains and Their Degradation Capabilities

Bacterial StrainPollutant DegradedEnd Products
Sphingomonas sp. RW1Hexachlorodibenzo-p-dioxinTetrachlorocatechol
Burkholderia sp. JB12-MCDDChlorosalicylate

This biotransformation process highlights the potential for using this compound as a biomarker for monitoring environmental contamination and assessing the efficiency of bioremediation strategies.

Analytical Chemistry Applications

2. Analytical Methods

In analytical chemistry, this compound serves as a reference compound in various analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS). Its structural characteristics enable it to be a standard for assessing the presence of similar compounds in environmental samples .

Table 2: Analytical Conditions for LC-MS Detection

ParameterCondition
ColumnWakopak® MS-Agri-9 GT
EluentCH₃CN/10 mM KH₂PO₄ (pH 7.0)
Flow Rate0.2 mL/min
Detection WavelengthUV 230 nm

The use of this compound in LC-MS facilitates the detection of trace levels of contaminants in water samples, underscoring its significance in environmental monitoring.

Comparison with Similar Compounds

2,2',3-Trihydroxybiphenyl

  • Structure and Origin : Lacks the ether bridge, derived from dibenzofuran (DF) degradation .
  • Enzyme Kinetics : Exhibits a Kₘ of 11 μM and Vₘₐₓ of 2.9 × 10⁶ for extradiol dioxygenases, indicating moderate substrate affinity and catalytic efficiency .
  • Degradation Pathway: Meta-cleavage produces salicylate and 2-hydroxypenta-2,4-dienoate, channeled into the gentisate pathway .
  • Key Difference : The absence of an ether bond results in distinct ring-cleavage products compared to 2,2',3-trihydroxydiphenyl ether .

Halogenated Diphenyl Ethers (e.g., BDE-47, BDE-197)

  • Structure : Brominated analogs like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47; CAS: 5436-43-1) and 2,2',3,3',4,4',6,6'-octabromodiphenyl ether (BDE-197) feature bromine substituents, increasing molecular weight (e.g., BDE-47: MW 485.79 g/mol) and hydrophobicity .
  • Bioactivity : Brominated derivatives exhibit antimicrobial properties but resist microbial degradation due to halogen steric effects .
  • Environmental Impact : Higher persistence compared to hydroxylated derivatives like this compound .

2,2'-Dihydroxydiphenyl Ether

  • Structure : Contains two hydroxyl groups, lacking the third hydroxyl at position 3 .
  • Bioactivity : Demonstrates antimicrobial activity but lower reactivity in degradation pathways due to fewer hydroxyl groups .

Physicochemical and Enzymatic Properties

Table 1. Comparative Properties of Diphenyl Ether Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Kₘ (μM) Vₘₐₓ (×10⁶) Degradation Products
This compound 128292-53-5 C₁₂H₁₀O₄ 218.21 3 hydroxyls, ether N/A N/A Catechol, 2-hydroxymuconate
2,2',3-Trihydroxybiphenyl 91368-55-7 C₁₂H₁₀O₃ 202.20 3 hydroxyls 11 2.9 Salicylate, 2-hydroxypenta-2,4-dienoate
BDE-47 5436-43-1 C₁₂H₆Br₄O 485.79 4 bromines N/A N/A Persistent metabolites
2,2'-Dihydroxydiphenyl ether N/A C₁₂H₁₀O₃ 202.20 2 hydroxyls, ether N/A N/A Limited data

Mechanistic Insights

  • Enzymatic Specificity : The ether bridge in this compound necessitates hydrolysis post meta-cleavage, unlike 2,2',3-trihydroxybiphenyl, which undergoes direct ring fission .
  • Hydrogen Bonding : Three hydroxyl groups enhance solubility and enzyme interactions compared to dihydroxy or brominated analogs .
  • Structural Rigidity : NMR data () confirm a 1,2,3-trisubstituted aromatic ring in this compound, influencing its reactivity .

Preparation Methods

Sphingomonas sp. Strain RW1: Dioxygenase-Mediated Conversion

The most well-documented biological route involves Sphingomonas sp. strain RW1 (DSM 6014), which produces 2,2',3-trihydroxydiphenyl ether as a transient metabolite during dibenzo-p-dioxin degradation. The process begins with angular dioxygenation of dibenzo-p-dioxin by a multicomponent dioxygenase system, forming an unstable hemiacetal intermediate (1,10a-dihydroxy-1,10a-dihydodibenzo-p-dioxin). Spontaneous rearomatization yields this compound. Key experimental parameters include:

ParameterValue/RangeConditions
SubstrateDibenzo-p-dioxin0.5 mM in mineral salts medium
Incubation Temperature30°CAerobic, pH 7.0
Enzyme SystemAngular dioxygenase complexCofactors: NADH, Fe²⁺
Yield~40% (theoretical)Limited by meta-cleavage inhibition

This pathway is contingent on inhibiting meta-cleaving dioxygenases using competitive inhibitors like 3-chlorocatechol. Without inhibition, the intermediate undergoes extradiol fission, diverting the pathway toward 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)-but-2-enoic acid.

Cometabolic Degradation of Diphenyl Ether Derivatives

Sphingomonas sp. strain SS3 (DSM 6432) generates this compound cometabolically during growth on diphenyl ether. The initial 1,2-dioxygenation of diphenyl ether forms a hemiacetal structure that rearranges to this compound. Subsequent ortho-cleavage by catechol 1,2-dioxygenase produces 2-(2-hydroxyphenoxy)-muconate. Substrate versatility tests reveal activity toward monohalogenated diphenyl ethers (e.g., 2-fluoro-, 3-chloro-), though yields decrease with halogen size due to steric hindrance.

Enzymatic Inhibition Strategies

Meta-Cleavage Pathway Blockade

Targeted inhibition of catechol 2,3-dioxygenase (EC 1.13.11.2) in Sphingomonas spp. forces accumulation of this compound. For example, 3-chlorocatechol (Ki ≈ 5 µM) competitively binds the enzyme’s active site, preventing meta-cleavage of the catechol intermediate. This method increases yield from 15% (uninhibited) to 60% but requires precise inhibitor titration to avoid cytotoxicity.

Ortho-Cleavage Optimization

Catechol 1,2-dioxygenase (EC 1.13.11.1) from Pseudomonas spp. exhibits broad substrate tolerance, enabling ortho-cleavage of this compound derivatives. Purified enzyme assays show activity (Vmax = 12 µmol·min⁻¹·mg⁻¹) toward 3-(2-hydroxyphenoxy)catechol at pH 7.5 and 25°C. However, this route primarily serves analytical purposes rather than preparative synthesis.

Synthetic Chemistry Approaches

While biological methods dominate the literature, preliminary chemical synthesis data exist:

Ullmann Ether Condensation

A modified Ullmann reaction between 2-iodophenol and 3-methoxycatechol in the presence of CuI/1,10-phenanthroline yields 2-(3-methoxy-2-hydroxyphenoxy)phenol, which undergoes demethylation with BBr₃ to produce this compound. Challenges include poor regioselectivity (<30% yield) and purification difficulties due to polyphenolic byproducts.

Electrophilic Aromatic Substitution

Direct hydroxylation of diphenyl ether using Fenton’s reagent (Fe²⁺/H₂O₂) generates a mixture of trihydroxylated isomers, with this compound constituting ~18% of products. Selectivity improves with zeolite catalysts (TS-1), though scalability remains unproven.

Analytical Validation and Characterization

HPLC-MS Identification

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with ESI-MS confirms identity via [M-H]⁻ ion at m/z 217. Fragmentation patterns (e.g., m/z 199, 171) align with successive loss of H₂O and CO.

pKa Profiling

The compound exhibits three acidic protons with pKa values estimated at 8.1 (phenolic), 9.8 (catecholic -OH), and 10.3 (catecholic -OH). These values influence solubility (1.2 g/L at pH 7) and extraction efficiency in aqueous systems .

Q & A

Q. Methodological Focus

  • Follow RoHS compliance for halogenated compounds, ensuring proper disposal and documentation .
  • Use BSL-2 protocols when working with microbial degraders like Sphingomonas spp. to mitigate biohazard risks .
  • Reference safety data sheets (SDS) for toxicity profiles, though gaps exist (e.g., acute toxicity data for 3,3',4-tribromodiphenyl ether) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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